molecular formula C19H20N2O5S2 B2727110 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-71-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2727110
CAS No.: 941992-71-8
M. Wt: 420.5
InChI Key: FLLRPNZPKXOWDK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941992-71-8) is a synthetic benzo[d]thiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure is characterized by a 4,7-dimethoxybenzothiazole moiety linked to a 4-(ethylsulfonyl)phenyl group via an acetamide bridge, with a molecular formula of C 19 H 20 N 2 O 5 S 2 and a molecular weight of 420.5 g/mol . Benzothiazole derivatives are extensively investigated for their potential to interact with various biological targets. The thiazole ring system is a common feature in molecules that exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer activities . The specific structural features of this compound—particularly the ethylsulfonyl group—suggest it may act as a key synthon for further chemical optimization or potentially interact with enzyme active sites, making it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is supplied for non-human research use only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)11-16(22)20-19-21-17-14(25-2)9-10-15(26-3)18(17)27-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRPNZPKXOWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core with methoxy substitutions and an ethylsulfonyl group. These structural elements contribute to its pharmacological properties. The presence of the thiazole ring is significant as it is often associated with various biological activities, including anticancer and antimicrobial effects.

This compound has been studied for its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy because they can alter gene expression and promote apoptosis in cancer cells. Preliminary studies indicate that this compound may selectively inhibit certain HDAC isoforms, enhancing its therapeutic potential against various cancers.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves activation of caspases and modulation of cell cycle progression .
  • A study on thiazole analogs indicated that modifications in the structure could enhance anticancer potency while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Some analogs have shown effectiveness against various pathogens, including bacteria and fungi. The ethylsulfonyl group may enhance the solubility and permeability of the compound, increasing its bioavailability for therapeutic applications.

Case Studies

  • HDAC Inhibition : A study focusing on the structural activity relationship (SAR) of thiazole derivatives indicated that certain substitutions could significantly increase HDAC inhibitory activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency .
  • Antimalarial Activity : Research involving thiazole derivatives highlighted their potential against Plasmodium falciparum, the causative agent of malaria. Modifications to the N-aryl amide group linked to the thiazole ring were critical for improving antimalarial activity while minimizing cytotoxic effects on liver cell lines.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylbenzamideMethoxy substitution on thiazoleHDAC inhibitor
N-(6-methoxybenzo[d]thiazol-2-yl)-N,N-diethylbenzamideEthyl instead of dimethyl groupPotential anti-cancer activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamideComplex substituentsPromising anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1 summarizes key structural analogues and their biological/physicochemical properties:

Compound Name / ID (from Evidence) Core Structure Substituents Key Features Biological Activity (MIC or IC₅₀) References
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (Target) Benzo[d]thiazol 4,7-diOMe; 4-(ethylsulfonyl)phenyl High lipophilicity (predicted logP ~3.5); EWG enhances stability Not reported in evidence; inferred antimicrobial potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazol 3,4-diCl-Ph Chlorine EWGs; twisted phenyl-thiazol conformation Antimicrobial activity (MIC: 13–27 µmol/L for similar compounds)
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide () Thiazol 4-Br-Ph; 4-Cl-3-NO₂-Ph Multiple EWGs (Br, Cl, NO₂) MIC: 13–27 µmol/L against S. aureus, E. coli
2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide () Benzo[d]thiazol 2-Me-quinoxaline thioether Thioether linkage; planar heterocycle High activity against E. coli, S. aureus
Compound 4 (Piperazine derivative, ) Thiazol Piperazine; 4-Br-Ph; 4-Cl-Ph Bulky piperazine moiety; halogenated aryl groups Pharmacokinetic modulation (enhanced oral absorption)

Key Comparative Insights

Substituent Impact on Bioactivity: The ethylsulfonyl group in the target compound is structurally distinct from halogens (Cl, Br) or nitro groups in analogues. While EWGs generally enhance antimicrobial activity by polarizing the acetamide bond and improving target binding , the ethylsulfonyl group may offer superior metabolic resistance compared to nitro groups, which are prone to reduction .

Synthetic Pathways :

  • The target compound likely follows a route similar to ’s hydrazinecarbothioamide-to-triazole conversion, with sodium hydroxide-mediated cyclization . ’s use of carbodiimide coupling (e.g., EDC) for acetamide bond formation is also relevant .

Crystallographic and Conformational Analysis :

  • The 3,4-dichlorophenyl analogue () exhibits a 61.8° dihedral angle between the thiazol and phenyl rings, influencing packing via N–H⋯N hydrogen bonds . The target compound’s dimethoxy groups may reduce steric hindrance, favoring planar conformations and altered crystal packing.

Pharmacokinetic Considerations :

  • Piperazine-containing analogues () demonstrate how bulky substituents can improve oral bioavailability via solubility modulation . The ethylsulfonyl group in the target compound may similarly enhance aqueous solubility compared to purely hydrophobic derivatives (e.g., dichlorophenyl), balancing logP for optimal absorption.

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